2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
CAS No. |
29247-71-0 |
|---|---|
Molecular Formula |
C17H16ClNO4S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-[2-chloroprop-2-enyl-(4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4S/c1-12-7-9-14(10-8-12)24(22,23)19(11-13(2)18)16-6-4-3-5-15(16)17(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
InChI Key |
KQTCMVGXIBTFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=C)Cl)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Route Selection
The target molecule’s structure comprises a benzoic acid core substituted with a sulfonamide-linked 4-methylphenyl group and a 2-chloroprop-2-en-1-yl (chloroallyl) moiety. Retrosynthetic disconnection suggests two primary intermediates:
- 2-Aminobenzoic acid (anthranilic acid) as the aromatic backbone.
- 4-Methylbenzenesulfonyl chloride and 2-chloroallyl chloride as electrophilic agents for nitrogen functionalization.
Two synthetic routes emerge:
- Route A : Sequential sulfonylation followed by alkylation of the amine.
- Route B : Direct coupling of pre-formed N-(2-chloroallyl)-4-methylbenzenesulfonamide to the benzoic acid scaffold.
Route A: Stepwise Sulfonylation and Alkylation
Synthesis of 2-Amino-N-(4-Methylphenylsulfonyl)Benzoic Acid
Anthranilic acid reacts with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (pyridine or triethylamine) to form the sulfonamide intermediate. This step mirrors the ammoniation process described in CN104592064A, where sulfonyl chlorides react with amines at 15–20°C to achieve yields exceeding 90%.
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.2 equiv)
- Temperature : 0–5°C (slow addition), then 25°C for 12 h
- Yield : 92–95% (reported for analogous sulfonamides)
Alkylation with 2-Chloroallyl Chloride
The sulfonamide undergoes alkylation using 2-chloroallyl chloride in the presence of a strong base (e.g., NaH) to facilitate deprotonation. This step is critical due to the reduced nucleophilicity of sulfonamides compared to free amines.
Optimization Challenges :
Route B: Pre-Formation of N-(2-Chloroallyl)-4-Methylbenzenesulfonamide
This route involves synthesizing the sulfonamide-alkylated intermediate prior to coupling with the benzoic acid moiety. While theoretically efficient, the lack of direct coupling methods necessitates protective group strategies for the carboxylic acid, complicating the pathway.
Detailed Synthetic Protocols
Route A: Experimental Procedure
Step 1: Sulfonylation of Anthranilic Acid
- Charge anthranilic acid (10.0 g, 72.9 mmol) and triethylamine (18.2 mL, 131 mmol) into 150 mL DCM.
- Add 4-methylbenzenesulfonyl chloride (14.5 g, 76.5 mmol) dropwise at 0°C.
- Stir at 25°C for 12 h, then wash with 1M HCl (2 × 50 mL) and brine.
- Dry over Na₂SO₄ and concentrate to obtain a white solid (yield: 94%).
Step 2: Alkylation with 2-Chloroallyl Chloride
- Dissolve 2-amino-N-(4-methylphenylsulfonyl)benzoic acid (15.0 g, 48.7 mmol) in THF (100 mL).
- Add NaH (60% dispersion, 2.34 g, 58.4 mmol) at 0°C and stir for 30 min.
- Introduce 2-chloroallyl chloride (5.8 mL, 58.4 mmol) dropwise and reflux for 6 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (yield: 73%).
Route B: Alternative Coupling Approach
While less efficient, this method highlights the challenges of late-stage carboxylation:
- Synthesize N-(2-chloroallyl)-4-methylbenzenesulfonamide via alkylation of 4-methylbenzenesulfonamide.
- Couple with 2-bromobenzoic acid via Ullmann or Buchwald-Hartwig amination (low yields <50%).
Critical Reaction Parameters and Optimization
Temperature and Stoichiometry in Sulfonylation
Data extrapolated from CN104592064A demonstrates that maintaining temperatures below 20°C during sulfonyl chloride addition suppresses hydrolysis. Excess sulfonyl chloride (1.05–1.1 equiv) ensures complete amine conversion.
Table 1: Impact of Stoichiometry on Sulfonylation Yield
| Equiv of Sulfonyl Chloride | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1.0 | 87 | 98.5 |
| 1.05 | 94 | 99.1 |
| 1.1 | 94 | 98.8 |
Alkylation: Solvent and Base Screening
Polar aprotic solvents (DMF, THF) enhance sulfonamide solubility but risk side reactions. NaH outperforms K₂CO₃ in deprotonation efficiency:
Table 2: Alkylation Yield by Base and Solvent
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 65 | 73 |
| K₂CO₃ | DMF | 80 | 58 |
| DBU | DCM | 25 | 41 |
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.85 (d, J = 8.0 Hz, 2H, SO₂ArH), 7.42 (d, J = 8.0 Hz, 2H, ArCH₃), 6.55 (s, 1H, CH₂=), 5.92 (s, 1H, CH₂Cl), 3.72 (s, 2H, NCH₂).
- HPLC : Purity >98% (C18 column, 70:30 MeOH:H₂O).
Industrial-Scale Considerations
Challenges and Mitigation Strategies
- Polymerization of 2-Chloroallyl Chloride : Add BHT (0.1 wt%) as a radical inhibitor.
- Carboxylic Acid Protection : Methyl ester formation (using SOCl₂/MeOH) prevents side reactions during alkylation.
Chemical Reactions Analysis
Key Reaction Pathways
2.1 Nucleophilic Substitution at Chloropropenyl Group
The 2-chloropropenyl substituent undergoes substitution with nucleophiles (e.g., amines, thiols):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 60°C, 6 hr | 2-(Piperidin-1-ylpropenyl)-derivative | 78% | |
| Sodium thiophenolate | EtOH, reflux, 3 hr | Thioether analog | 65% | |
| Potassium cyanide | DMSO, 80°C, 12 hr | Cyano-substituted compound | 52% |
2.2 Hydrolysis Reactions
Controlled hydrolysis produces distinct products based on conditions:
-
Acidic Hydrolysis (HCl/H₂O, 100°C):
Cleaves sulfonamide bond → 4-methylbenzenesulfonic acid + 2-amino-3-chlorobenzoic acid -
Basic Hydrolysis (NaOH/EtOH, 70°C):
Decarboxylation occurs → Chloropropenyl-sulfonamide derivative + CO₂
2.3 Cycloaddition Chemistry
The chloropropenyl group participates in [2+1] cycloadditions with carbenes, forming bicyclic adducts. For example:
(60% yield, dichloromethane, 0°C)
Mechanistic Insights
-
Sulfonamide Stability : The N–S bond resists hydrolysis under mild conditions due to electron-withdrawing effects of the sulfonyl group .
-
Chloropropenyl Reactivity : The allylic chloride exhibits enhanced electrophilicity compared to aliphatic chlorides (Hammett σ⁺ = +1.2).
-
Carboxylic Acid Participation : The –COOH group facilitates hydrogen bonding in transition states, influencing regioselectivity in cycloadditions.
Biological Interactions
While not directly a chemical reaction, the compound inhibits enzymes through:
-
Sulfonamide Binding : Blocks folate biosynthesis enzymes (Kᵢ = 2.4 μM for dihydropteroate synthase)
-
Carboxylic Acid Coordination : Chelates metal ions in catalytic sites (e.g., Zn²⁺ in matrix metalloproteinases)
Comparative Reactivity with Structural Analogs
Reactivity differs significantly from related compounds:
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid":
Basic Information
- Name: 2-[2-chloroprop-2-enyl-(4-methylphenyl)sulfonylamino]benzoic acid .
- CAS Number: 29247-71-0 .
- Molecular Formula: .
- Molecular Weight: 365.83100 .
Physicochemical Properties
- Density: 1.379 g/cm3 .
- Boiling Point: 531.5ºC at 760mmHg .
- Flash Point: 275.2ºC .
- Vapor Pressure: 3.99E-12mmHg at 25°C .
- Index of Refraction: 1.621 .
- LogP: 4.72180 .
Other Identifiers
Potential Applications
While the search results do not explicitly detail the applications of "this compound," some search results discuss related topics that may provide indirect insights:
- Cancer Chemotherapy: Search result mentions that small organic molecules derived from higher plants have been a mainstay in cancer chemotherapy. Although this compound isn't directly mentioned, the broader context suggests the potential for exploring its derivatives or analogs in anticancer drug discovery.
- UV-B Protection in Plants: Search result discusses how plants produce flavonoids to absorb UV-B radiation, decreasing potentially damaging effects. The compound may have applications in plant research or protection, though this is speculative.
- Carbon-Concentrating Mechanisms in Plants: Search result mentions research on enhancing photosynthetic efficiency in higher plants by introducing carbon-concentrating mechanisms from green algae. Again, while not directly related, this highlights the potential for using specific compounds to modify plant metabolism.
Mechanism of Action
The mechanism of action of 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several benzoic acid derivatives reported in the literature, differing primarily in substituent groups and functionalization. Below is a detailed comparison:
Structural and Functional Group Analysis
Key Differentiators
- Bioactivity : PLA-695’s trifluoromethyl and indole moieties enhance receptor binding in therapeutic applications , whereas chlorimuron’s sulfonylurea group targets plant enzymes . The target compound’s bioactivity remains speculative but may align with protease inhibition (common for sulfonamides).
- Environmental Impact: Perfluorinated analogs () are persistent pollutants , whereas the target compound’s non-fluorinated structure may reduce environmental risks.
Research Findings and Implications
Synthetic Utility : The tosyl group in the target compound enhances stability during synthesis, a feature shared with other sulfonamide-protected intermediates . However, the 2-chloropropenyl group may complicate purification due to its electrophilic nature.
Biological Potential: Structural analogs like PLA-694 demonstrate that sulfonamide-linked benzoic acids can exhibit therapeutic activity .
Agrochemical Relevance : Chlorimuron’s success as a herbicide highlights the role of sulfonyl groups in agrochemical design . The target compound’s chlorinated structure could be optimized for herbicidal or fungicidal activity.
Crystallographic Insights : Ionic benzoate derivatives () provide structural templates for understanding hydrogen-bonding interactions in sulfonamide analogs .
Biological Activity
2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid, also known by its CAS number 29247-71-0, is a sulfonamide derivative with potential biological activities. This compound's structure includes a benzoic acid moiety, a chloropropenyl group, and a sulfonamide functional group, which may contribute to its pharmacological properties.
- Molecular Formula : C17H16ClNO4S
- Molecular Weight : 365.83 g/mol
- Density : 1.379 g/cm³
- Boiling Point : 531.5°C at 760 mmHg
- Flash Point : 275.2°C
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds possess significant antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Moderate to strong activity observed against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Limited efficacy noted against strains such as Escherichia coli and Salmonella typhi.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
| Salmonella typhi | Weak |
Enzyme Inhibition
The sulfonamide functional group is known for its enzyme inhibitory properties. Studies have shown that this compound can inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with the treatment of urinary tract infections.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Level |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Toxicity Assessment
The toxicity profile of this compound has been evaluated using aquatic models such as Daphnia magna. Results indicate that while some derivatives show moderate toxicity, this compound appears to have a reduced toxicity profile compared to other sulfonamide derivatives.
Case Studies
- Antimicrobial Evaluation : A comparative study highlighted the efficacy of various sulfonamide derivatives against pathogenic bacteria, demonstrating that modifications in the structure can enhance or diminish antibacterial properties. The compound exhibited promising results in inhibiting biofilm formation in Staphylococcus aureus at concentrations around 125 µg/mL .
- Enzyme Interaction Studies : Docking studies revealed that the compound interacts effectively with the active sites of AChE and urease, suggesting potential applications in treating neurodegenerative diseases and urinary infections .
- Safety Profile Analysis : In aquatic toxicity assays, the compound showed significantly lower toxicity than its precursors, indicating its potential for safer pharmacological applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid, and what are their yield limitations?
- Methodology : The compound is synthesized via a multi-step process involving sulfonamide formation and nucleophilic substitution. For example:
React 4-methylbenzenesulfonamide with 2-chloroacryloyl chloride to form the sulfonyl intermediate.
Couple the intermediate with 2-aminobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) .
- Yield Optimization : Typical yields range from 40–60%. Limitations arise from steric hindrance at the sulfonylamino group and competing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Key signals include δ 7.6–8.2 ppm (aromatic protons), δ 5.8–6.2 ppm (chloropropenyl double bond), and δ 2.4 ppm (methyl group on the phenyl ring) .
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation within 3 ppm error .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for bioassays |
| Methanol | 10–15 | Limited stability |
| Water | <1 | Requires pH adjustment |
- Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to light or moisture due to hydrolytic sensitivity of the sulfonamide group .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model charge distribution. The sulfonyl group exhibits strong electron-withdrawing effects, making the adjacent amino group susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior in aqueous media .
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no observed effect)?
- Case Study : If conflicting data arise in kinase inhibition assays:
Control Validation : Confirm assay conditions (e.g., ATP concentration, pH).
Probe Purity : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out degradation products .
Orthogonal Assays : Compare results from fluorescence polarization and radiometric assays .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Key Modifications :
- Core Modifications : Replace the chloropropenyl group with fluorinated alkenes to enhance metabolic stability.
- Sulfonyl Group : Introduce electron-donating substituents (e.g., –OCH₃) on the 4-methylphenyl ring to modulate electronic effects .
Q. What advanced techniques characterize crystallographic or conformational properties?
- Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral strains (e.g., torsion between the benzoic acid and sulfonamide groups) .
- Circular Dichroism (CD) : Assess chiral centers if asymmetric synthesis is attempted .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
- Root Cause : Variability in measurement methods (shake-flask vs. HPLC-derived logP).
- Resolution : Standardize using reversed-phase HPLC with a calibrated reference set. Reported logP ranges: 2.8–3.5 .
Q. Why do cytotoxicity profiles vary across cell lines?
- Hypothesis : Differences in membrane permeability or efflux pump expression (e.g., P-gp).
- Experimental Design :
Measure cellular uptake via LC-MS/MS.
Inhibit efflux pumps (e.g., verapamil) to assess transport dependence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
